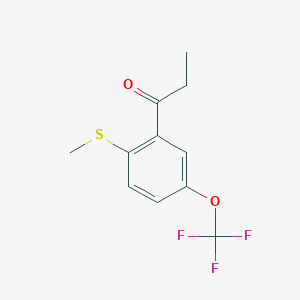
1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3O2S. This compound is characterized by the presence of a trifluoromethoxy group and a methylthio group attached to a phenyl ring, which is further connected to a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
The synthesis of 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)phenol and 5-(trifluoromethoxy)benzaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the phenol group, followed by the addition of the benzaldehyde derivative.
Formation of Intermediate: The intermediate formed is then subjected to further reactions, such as alkylation or acylation, to introduce the propanone moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
科学研究应用
1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one and 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one share similar structural features but differ in the position of the trifluoromethoxy group on the phenyl ring.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and physical properties, making it distinct from its analogs.
属性
分子式 |
C11H11F3O2S |
|---|---|
分子量 |
264.27 g/mol |
IUPAC 名称 |
1-[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O2S/c1-3-9(15)8-6-7(16-11(12,13)14)4-5-10(8)17-2/h4-6H,3H2,1-2H3 |
InChI 键 |
FIQJQUASJVMYSR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


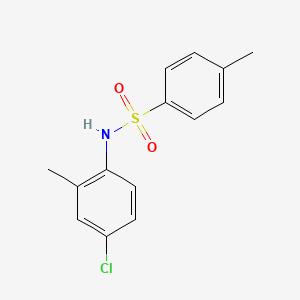
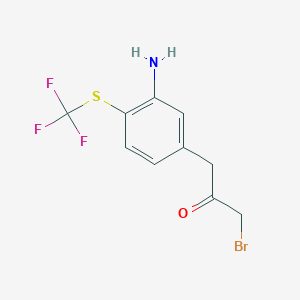
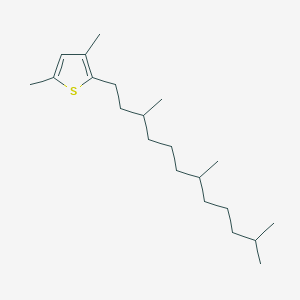


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)
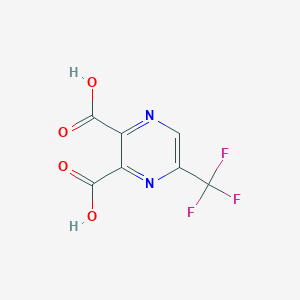
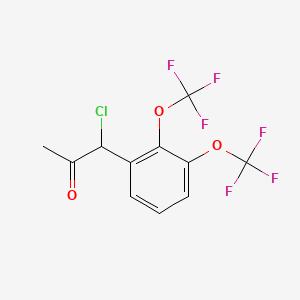



![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)
